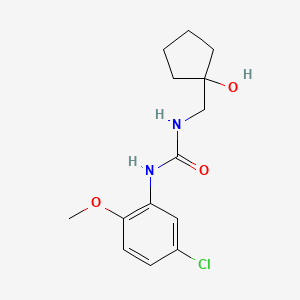

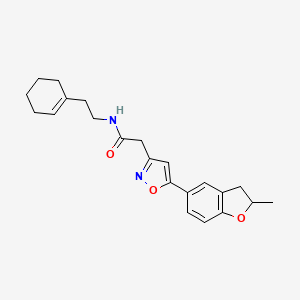

![molecular formula C12H11NO3 B2497952 N-[2-(hydroxymethyl)phenyl]furan-2-carboxamide CAS No. 505052-86-8](/img/structure/B2497952.png)

N-[2-(hydroxymethyl)phenyl]furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related furan carboxamide compounds involves innovative approaches, including enzymatic polymerization and cross-coupling reactions. For instance, the enzymatic polymerization of biobased polyesters using 2,5-bis(hydroxymethyl)furan as a building block demonstrates a method for creating novel biobased materials, achieving polyesters with significant molecular weights (Jiang et al., 2014). Additionally, functionalized N-(4-Bromophenyl)furan-2-carboxamides were synthesized through Suzuki-Miyaura cross-coupling, showcasing efficient yields and the potential for significant biological activities (Siddiqa et al., 2022).

Molecular Structure Analysis

Structural and spectral analyses of related compounds, such as N,N’-(2,2’-dithiodi-o-phenylene)bis-(furan-2-carboxamide), reveal complex molecular interactions and stabilization mechanisms through N–H…S, N–H…O, and C–H…O type interactions, with detailed characterization achieved via 1H NMR and X-ray diffraction (Yıldırım et al., 2018).

Chemical Reactions and Properties

The reactivity of furan carboxamide derivatives has been explored through various reactions, including the synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, illustrating the compound's capacity for electrophilic substitution and transformation into other complex structures (Aleksandrov & El’chaninov, 2017).

Physical Properties Analysis

The physical properties of furan-based polyesters, such as those synthesized from 2,5-bis(hydroxymethyl)furan, are significantly influenced by the methylene units in the dicarboxylic segments, affecting the material's overall physical characteristics and potential applications (Jiang et al., 2014).

Chemical Properties Analysis

Investigations into the chemical properties of furan carboxamides include studies on their antimicrobial and antioxidant activities, as seen in compounds like 3-Nitro-N-(3-chloro-2-oxo-substituted-phenyl-azetidin-1-yl)naphtho[2,1-b]furan-2-carboxamides, demonstrating significant biological activities against various microorganisms (Devi et al., 2010).

Applications De Recherche Scientifique

Biomass Conversion and Sustainable Materials

Furan derivatives, including compounds like N-[2-(hydroxymethyl)phenyl]furan-2-carboxamide, are being explored for their role in the conversion of plant biomass into valuable chemicals. Research indicates that derivatives of 5-hydroxymethylfurfural (HMF), a key furan derivative, could serve as alternative feedstocks for the chemical industry. This includes the production of monomers and polymers, porous carbon materials, fuels, solvents, and various pharmaceuticals, offering a sustainable pathway to replace non-renewable hydrocarbon sources (Chernyshev, Kravchenko, & Ananikov, 2017).

Biocatalytic Valorization

The inherent instability of furan compounds like N-[2-(hydroxymethyl)phenyl]furan-2-carboxamide presents challenges in their synthetic modifications. Biocatalysis offers a promising solution, providing high selectivity and mild reaction conditions. Biocatalytic processes have been applied successfully to furans in both aqueous and water-free media, demonstrating the potential for selective syntheses and solvent-free esterifications. This approach holds promise for environmentally friendly and efficient production of C12 derivatives and other chemicals from furan derivatives (Domínguez de María & Guajardo, 2017).

Catalytic Conversion for Chemical Production

The catalytic conversion of carbohydrates to furanic derivatives, such as HMF, in the presence of choline chloride, is another area of active research. This process is key for generating a wide array of applications, highlighting the versatility of furan derivatives in producing valuable chemicals from renewable resources. Choline chloride enhances selectivity towards HMF, underpinning the development of sustainable and efficient production methods for furanic derivatives from biomass (Jérôme & Vigier, 2017).

Green Chemistry and Sustainable Chemistry

Furan derivatives are central to the development of green and sustainable chemistry practices, particularly through the Diels-Alder cycloaddition reactions. These reactions are crucial for producing polymers, biofuels, and fine chemicals from renewable resources. Furanic dienes, derived from furfural and HMF, exemplify the atom-economic and environmentally benign processes that characterize green chemistry, showcasing the potential of furan derivatives in the creation of low-impact and sustainable products (Galkin & Ananikov, 2021).

Propriétés

IUPAC Name |

N-[2-(hydroxymethyl)phenyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c14-8-9-4-1-2-5-10(9)13-12(15)11-6-3-7-16-11/h1-7,14H,8H2,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIVWJYQOIBNCKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CO)NC(=O)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(hydroxymethyl)phenyl]furan-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

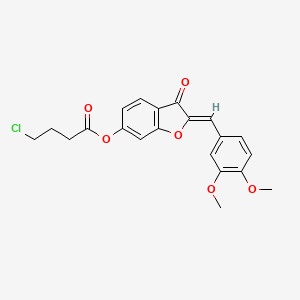

![3-oxo-N-(m-tolyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2497874.png)

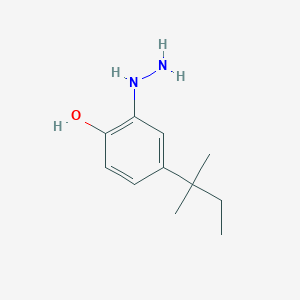

![N1-cyclopentyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2497879.png)

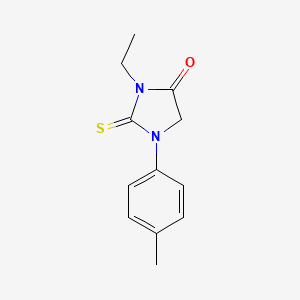

![7-ethyl-N-(9H-fluoren-2-yl)-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2497881.png)

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylbutanamide](/img/structure/B2497882.png)

![N-[2-(2-Cyanoethyl)-5-methylpyrazol-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2497885.png)

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2497886.png)

![6-[(4-Fluorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2497889.png)